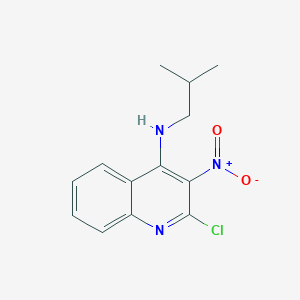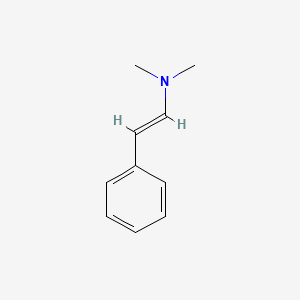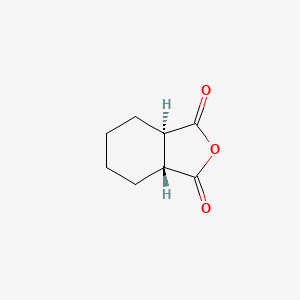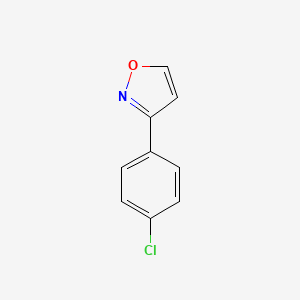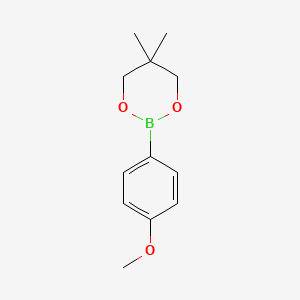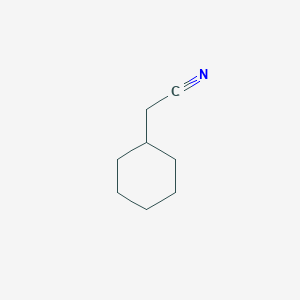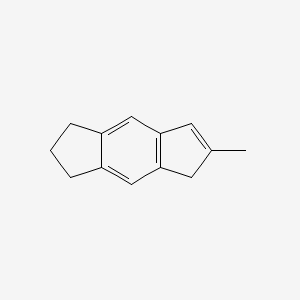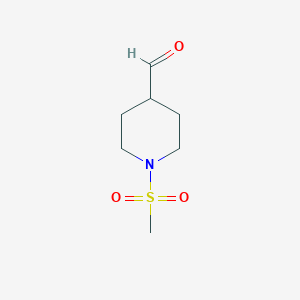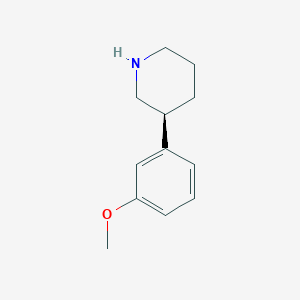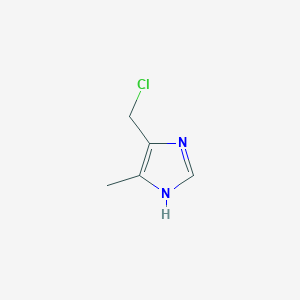
5-(chloromethyl)-4-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of imidazole compounds can be analyzed using various techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions of Imidazole Compounds
Imidazole compounds can undergo various chemical reactions, including alkylation, acylation, N-oxidation, and others. The reactivity of an imidazole compound depends on its specific structure, particularly the substituents attached to the imidazole ring.
Applications De Recherche Scientifique
Biotin Synthesis
One significant application of 5-(chloromethyl)-4-methyl-1H-imidazole is in the synthesis of biotin, an essential vitamin. The regioselective chlorination of related imidazole derivatives has been developed as a new synthesis pathway for biotin. This process involves the chlorination of a methyl group in ethyl esters of 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid, leading to key intermediates in biotin synthesis. The result is the formation of tetrahydrobiotin esters, crucial for biotin production (Zav'yalov et al., 2006) (Zav’yalov et al., 2006).
Halogen Bonding in Crystal Structures
5-(Chloromethyl)-4-methyl-1H-imidazole derivatives have been studied for their unique halogen bonding patterns in crystal structures. This includes investigations into different modes of halogen bonding, contributing to the understanding of molecular interactions and crystal packing. Such studies can inform the design of new materials and compounds with tailored properties (Kubicki & Wagner, 2007).
Synthesis of Advanced Materials
The compound's derivatives have been explored for the synthesis of advanced materials, including the development of new phosphorus-containing imidazoles. These compounds have potential applications in materials science due to their unique chemical properties and reactivity. The synthesis of 4-phosphorylated 1,2-disubstituted imidazoles highlights the compound's role in producing materials with potential electronic and photonic applications (Huryeva et al., 2010).
Anticonvulsant Activity
Research has also explored the anticonvulsant potential of 1,5-disubstituted-4-chloro-1H-imidazole derivatives. This investigation into their biological activity underscores the compound's role in medicinal chemistry, providing a foundation for the development of new therapeutic agents. The synthesis and screening of these derivatives expand the understanding of imidazole-based compounds in pharmacology (Sonawane & Magdum, 2015).
Safety And Hazards
Like all chemicals, imidazole compounds must be handled with care to ensure safety. The specific hazards associated with an imidazole compound depend on its structure and properties. Material Safety Data Sheets (MSDS) or Safety Data Sheets (SDS) should be consulted for detailed safety information.
Orientations Futures
The study of imidazole compounds is a vibrant field with many potential future directions. These could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on imidazole scaffolds. The possibilities are vast and exciting!
I hope this information is helpful! If you have any other questions or need further clarification, feel free to ask.
Propriétés
IUPAC Name |
4-(chloromethyl)-5-methyl-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZXPRHPPCTRHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-4-methyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

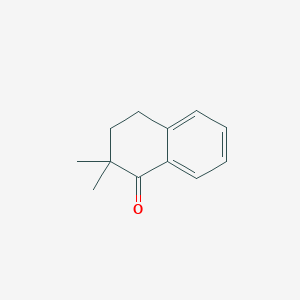
![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)
